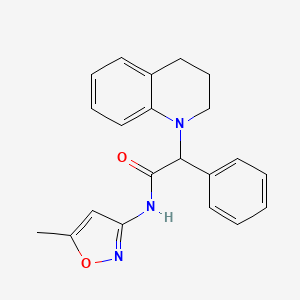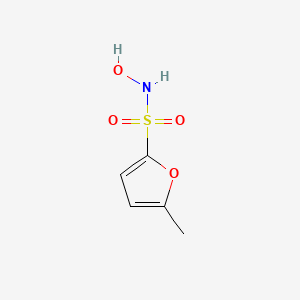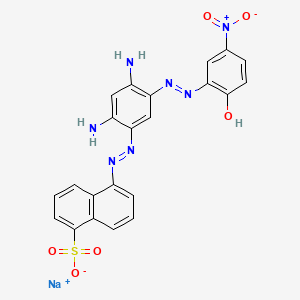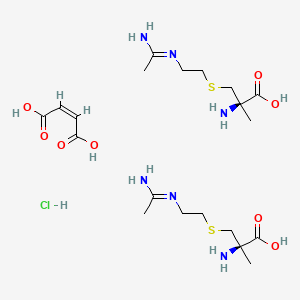
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
COG-1410 is a apolipoprotein E (apoE) peptide mimetic containing the amino acid sequence of the receptor-binding domain apoE.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Structural Studies
Peptide Synthesis Research : Studies on peptide synthesis have explored the creation of complex peptide chains, which include sequences similar to the one . For instance, Wünsch et al. (1971) describe the synthesis of a hexadecapeptideamide fragment of secretin, a hormone involved in the regulation of the digestive system, demonstrating the process of synthesizing long and complex peptides (Wünsch, Wendlberger, & Thamm, 1971).
Enzymatic Activity Research : Research into peptidases, enzymes that break down peptides, has involved the use of substrates similar to L-Leucinamide. Gossrau (1977) studied the hydrolysis of various L-amino acid naphthylamides, showing how these substrates help understand enzyme behavior in the body (Gossrau, 1977).
Vasoactive Intestinal Peptide Research : Research by Bodanszky et al. (1974) in synthesizing analogs of vasoactive intestinal peptides (VIP) involved creating complex peptide structures, which provide insights into the function and potential therapeutic applications of these peptides (Bodanszky, Lin, & Said, 1974).
Biological and Chemical Interaction Studies
Protease Inhibition Studies : Leupeptin, a protease inhibitor with a similar structure, was studied by Hozumi et al. (1972) for its effects in inhibiting tumorigenesis in mouse skin. This research highlights the potential therapeutic applications of peptide-based compounds in cancer treatment (Hozumi, Ogawa, Sugimura, Takeuchi, & Umezawa, 1972).
Enthalpy of Dilution and Osmotic Coefficients : Blackburn, Lilley, and Walmsley (1982) investigated the energetics of interactions between N-acetyl amino acid amides and peptide amides in aqueous solutions. Their study provides insights into the behavior of these compounds in solution, which is relevant for understanding the properties of complex peptides like L-Leucinamide (Blackburn, Lilley, & Walmsley, 1982).
Aminopeptidase Research : Watson and Lee (1978) isolated aminopeptidases from Histoplasma capsulatum and studied their activity on various amino acid beta-naphthylamides, demonstrating the enzyme's specificity and potential application in understanding fungal biology (Watson & Lee, 1978).
Propiedades
Número CAS |
878009-24-6 |
|---|---|
Fórmula molecular |
C64H121N21O14 |
Peso molecular |
1408.8 |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
RPCLHYWMLWFFTE-VKTQGLPSSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
COG-1410; COG 1410; COG1410; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



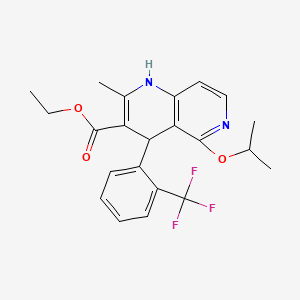
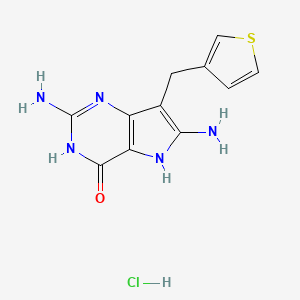
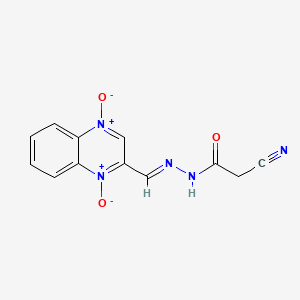

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)



